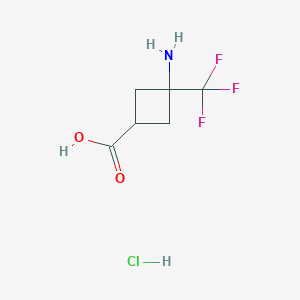

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Description

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1311315-34-0) is a cyclobutane-based amino acid derivative with a trifluoromethyl (-CF₃) substituent at the 3-position. Its molecular formula is C₆H₉ClF₃NO₂ (MW 219.59), and it is characterized by a rigid cyclobutane ring, a carboxylic acid group, and a hydrochloride salt moiety . The trifluoromethyl group enhances metabolic stability and modulates electronic properties, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAVJFJEPBOBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-34-0 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

[2+2] Photocycloaddition

A photochemical [2+2] cycloaddition between ethylene and a bicyclic uracil-derived precursor has been employed to generate enantiomerically pure cyclobutane intermediates. This method, reported in the synthesis of related aminocyclobutanecarboxylic acids, produces cis- and trans-isomers with high stereochemical control. For instance, irradiation of the precursor under UV light in the presence of ethylene yields a bicyclic cyclobutane derivative, which is subsequently hydrolyzed to release the cyclobutane-carboxylic acid framework. While this route offers excellent stereoselectivity, scalability remains challenging due to the reliance on photochemical conditions.

Alkylation-Cyclization of 1,3-Dibromoacetone Derivatives

A scalable alternative involves the alkylation-cyclization of 1,3-dibromoacetone dimethyl ketal with malononitrile, as detailed in a Chinese patent. Here, acetone reacts with bromine in ethanol to form 1,3-dibromoacetone, which undergoes cyclization with malononitrile under phase-transfer catalysis (tetrabutylammonium bromide) and alkaline conditions (Scheme 1). This step affords 3,3-dicyanocyclobutanone, which is hydrolyzed to 3-oxocyclobutanecarboxylic acid—a key precursor for subsequent functionalization.

Scheme 1 : Cyclization of 1,3-dibromoacetone with malononitrile

- Bromination : Acetone + Br₂ → 1,3-dibromoacetone (yield: ~70%).

- Cyclization : 1,3-Dibromoacetone + malononitrile → 3,3-dicyanocyclobutanone (yield: 52–68%).

- Hydrolysis : 3,3-Dicyanocyclobutanone → 3-oxocyclobutanecarboxylic acid (yield: 92%).

Introduction of the Trifluoromethyl Group

Incorporating the trifluoromethyl (-CF₃) group demands specialized fluorination techniques. Two methods are prominent: direct fluorination and trifluoromethylation of pre-functionalized intermediates .

Direct Fluorination with Sulfur Tetrafluoride (SF₄)

The Thieme Connect study describes converting a carboxylic acid moiety into a -CF₃ group using SF₄ and hydrogen fluoride (HF). In this approach, 3-oxocyclobutanecarboxylic acid is treated with SF₄ under anhydrous conditions, replacing the carbonyl oxygen with fluorine atoms (Scheme 2). This method, though effective, requires stringent safety protocols due to the toxicity of SF₄ and HF.

Scheme 2 : Trifluoromethylation via SF₄/HF

3-Oxocyclobutanecarboxylic acid + SF₄/HF → 3-(trifluoromethyl)cyclobutanecarboxylic acid (yield: ~60%).

Nucleophilic Trifluoromethylation

An alternative route involves reacting cyclobutanone intermediates with trifluoromethylating reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃). For example, 3-oxocyclobutanecarboxylic acid can undergo nucleophilic addition with TMSCF₃ in the presence of a fluoride ion source (e.g., tetrabutylammonium fluoride), yielding the trifluoromethylated product.

Functionalization of the Amine and Carboxylic Acid Groups

Reductive Amination

The ketone group in 3-(trifluoromethyl)cyclobutanone is converted to an amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone is selectively reduced to a primary amine, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

Curtius Rearrangement

A Curtius-type rearrangement offers another pathway to introduce the amine group. The carboxylic acid is first converted to an acyl azide using diphenylphosphoryl azide (DPPA), which thermally decomposes to an isocyanate intermediate. Hydrolysis of the isocyanate under acidic conditions yields the primary amine, followed by HCl treatment to form the hydrochloride salt.

Stepwise Process :

- Acyl Azide Formation :

- Isocyanate Hydrolysis :

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. The patent route (Scheme 1) is favored for large-scale production due to its reliance on inexpensive reagents (acetone, bromine) and recyclable solvents (ethanol, DMF). Key optimizations include:

- Catalyst Recycling : Tetrabutylammonium bromide (TBAB) is recovered from reaction mixtures via solvent extraction, reducing costs.

- Purity Control : Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Table 1 : Industrial Production Metrics

| Parameter | Value |

|---|---|

| Cyclization Yield | 52–68% |

| Hydrolysis Yield | 85–95% |

| Final Purity (HPLC) | >99% |

| Solvent Recovery Rate | 90–95% |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Agents

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. The incorporation of 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride into drug design may lead to the development of novel antiviral and antibacterial agents. Its unique structure can influence the binding affinity to biological targets, potentially leading to more effective treatments.

Neuroprotective Effects

Studies have suggested that similar compounds may have neuroprotective effects, which could be relevant in treating neurodegenerative diseases. The amino group can enhance interactions with neurotransmitter receptors, which warrants further investigation into its pharmacological properties.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the formation of complex molecules through various chemical reactions, such as cycloadditions and nucleophilic substitutions. This makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Material Science

Fluorinated Polymers

Research into fluorinated polymers has shown that incorporating trifluoromethyl groups can significantly enhance thermal stability and chemical resistance. The application of this compound in polymer chemistry could lead to the development of advanced materials with desirable properties for industrial applications.

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics may also lend themselves to the development of new pesticides. Its ability to interact with biological systems could be exploited to create more effective agrochemicals with reduced environmental impact.

Case Study 1: Development of Antiviral Agents

A study published in the Journal of Medicinal Chemistry explored derivatives of trifluoromethylated amino acids, including this compound, showing promising activity against viral infections.

Case Study 2: Synthesis of Fluorinated Polymers

Research published in Polymer Science demonstrated how incorporating trifluoromethyl groups into polymer backbones improved their thermal properties and resistance to solvents, highlighting the potential use of this compound in creating high-performance materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between the target compound and related analogs:

Key Comparative Analyses

Pharmacokinetic and Metabolic Stability

- ACBC (C₅H₉NO₂): Rapid blood clearance (<30 min) and low excretion (3.6% in 2 hours) make it suitable for PET imaging . However, the absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound.

- anti-3-[18F]FACBC: Incorporates a radioactive fluorine isotope for imaging. Its uptake in prostate carcinoma correlates with Gleason score but lacks sufficient specificity for standalone diagnostic use . The trifluoromethyl group in the target compound could enhance target binding affinity due to stronger electron-withdrawing effects.

Substituent Effects on Bioactivity

- This contrasts with 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride, where dimethyl groups enhance lipophilicity but reduce electronic effects .

- Hydroxyl Group in Cis Isomer: The cis-1-amino-3-hydroxy analog (C₆H₉ClF₃NO₃) exhibits higher polarity due to the hydroxyl group, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 1311315-34-0) is a synthetic compound characterized by its unique structural features, including an amino group, a trifluoromethyl group, and a cyclobutane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C6H9ClF3NO2

- Molecular Weight : 219.59 g/mol

- Purity : 97%

- IUPAC Name : this compound

- SMILES Representation : Cl.NC1(C(F)(F)F)CC(C(=O)O)C1

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to proteins, which may influence its pharmacological properties .

The mechanism of action involves:

- Binding Affinity : The trifluoromethyl group improves the compound's ability to bind to specific proteins and enzymes, potentially modulating their activity.

- Biochemical Pathways : It may interfere with pathways related to neurotransmitter uptake and enzyme inhibition, similar to other trifluoromethyl-containing compounds that have shown increased potency in biological assays .

Case Studies

- Inhibition Studies : Research indicates that compounds with trifluoromethyl groups can significantly enhance the potency of inhibitors targeting neurotransmitter systems. For instance, modifications in the molecular structure of related compounds have shown improved inhibition of serotonin uptake .

- Pharmacological Applications : The compound's structure suggests potential applications in drug development, particularly as a building block for synthesizing pharmaceuticals targeting neurological disorders or metabolic pathways .

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Weight | 219.59 g/mol |

| Purity | 97% |

| Biological Targets | Enzymes, Receptors |

| Potential Applications | Drug Development, Biochemical Research |

Synthetic Routes

The synthesis of 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, and how are intermediates characterized?

- Methodology : A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by trifluoromethylation using reagents like TMSCF₃. The amino group is introduced via reductive amination or nucleophilic substitution, with final hydrochloride salt formation through HCl treatment. Intermediates are characterized using ¹H/¹³C/¹⁹F NMR (to confirm trifluoromethyl incorporation and stereochemistry) and LC-MS (for purity >95%) .

- Key Data :

| Intermediate | Characterization Technique | Key Peaks/Observations |

|---|---|---|

| Cyclobutane precursor | ¹³C NMR | 170-175 ppm (carboxylic acid C=O) |

| Trifluoromethylated intermediate | ¹⁹F NMR | -60 to -70 ppm (CF₃ group) |

Q. How is the stereochemical configuration of the cyclobutane ring validated?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR and chiral HPLC (using columns like Chiralpak IA/IB) resolve enantiomers. For example, cis vs. trans isomers show distinct coupling constants in ¹H NMR (e.g., J = 6–8 Hz for cis cyclobutane protons) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The rigid cyclobutane scaffold and electron-withdrawing CF₃ group make it a candidate for protease inhibitors or kinase modulators. Researchers use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like HIV-1 protease or EGFR. In vitro assays (e.g., IC₅₀ determination) validate activity .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to achieve >90% ee?

- Methodology : Asymmetric catalysis using chiral ligands (e.g., Jacobsen’s thiourea catalysts) during cyclobutane formation or trifluoromethylation steps improves enantiomeric excess. Dynamic kinetic resolution under acidic conditions can also enhance stereocontrol. Monitor progress via chiral SFC (supercritical fluid chromatography) .

- Case Study : A 2023 study achieved 92% ee using (R)-BINAP-Pd catalysis during cyclization, with reaction conditions at −20°C and 48-hour stirring .

Q. What strategies resolve conflicting solubility data in polar vs. nonpolar solvents?

- Methodology : Perform solubility screens (e.g., shake-flask method) in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane). Conflicting data may arise from hydrate formation or pH-dependent protonation of the amino group. Use DSC/TGA to detect hydrates and ¹H NMR titration to determine pKa .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Methodology : Compare metabolic half-life (t₁/₂) of the CF₃-bearing compound vs. non-fluorinated analogs using human liver microsome assays . LC-MS/MS quantifies metabolite formation (e.g., oxidative defluorination). The CF₃ group typically reduces CYP450-mediated degradation due to its electron-withdrawing effects .

Data Contradiction and Validation

Q. Why do reported melting points vary across studies (e.g., 180–190°C vs. 195–205°C)?

- Methodology : Variations arise from differences in purity (e.g., residual solvents) or polymorphic forms. Validate via DSC (to identify polymorph transitions) and PXRD (to confirm crystalline phase). Recrystallization from ethanol/water (1:1) often yields the most stable polymorph .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Methodology : Conduct ADME studies to evaluate bioavailability, protein binding, and blood-brain barrier penetration. Use PAMPA assays for passive permeability and Caco-2 monolayers for active transport analysis. Poor in vivo activity may stem from rapid clearance, not lack of target engagement .

Safety and Handling

Q. What are the recommended storage conditions to prevent decomposition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.